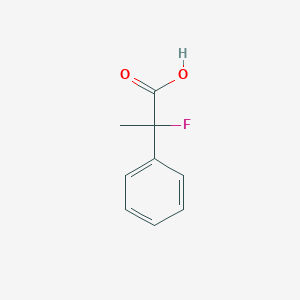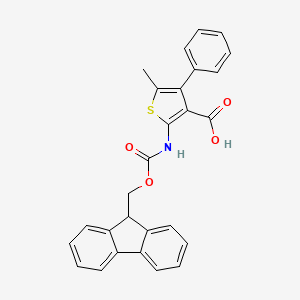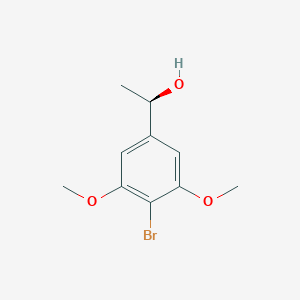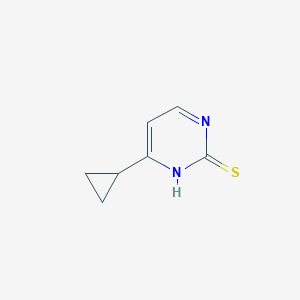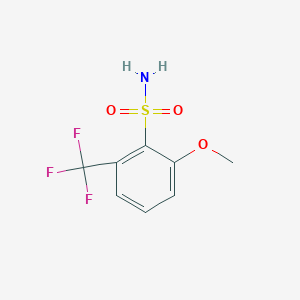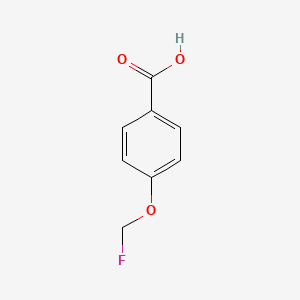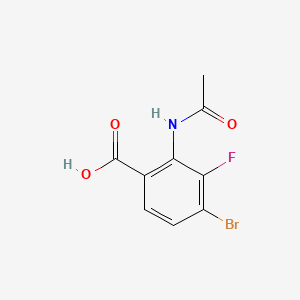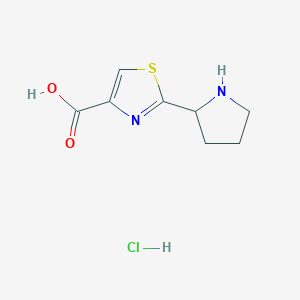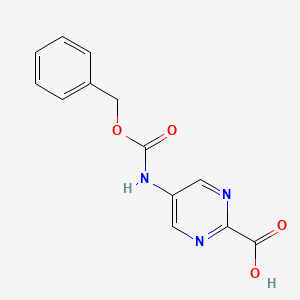
5-(((Benzyloxy)carbonyl)amino)pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((Benzyloxy)carbonyl)amino)pyrimidine-2-carboxylic acid: is a chemical compound with the molecular formula C13H11N3O4 and a molecular weight of 273.24 g/mol . It is a pyrimidine derivative with a carboxylic acid group and a benzyloxycarbonyl (Cbz) protecting group attached to the amino group.
Preparation Methods
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common approach is as follows:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This step prevents unwanted reactions during subsequent transformations.
Pyrimidine Ring Formation: The pyrimidine ring is constructed through cyclization reactions. Various synthetic routes exist, including condensation reactions between appropriate precursors.
Carboxylation: The carboxylic acid group is introduced using carboxylation reactions. This can be achieved by treating the intermediate compound with a carboxylating agent.
Deprotection: Finally, the benzyloxycarbonyl group is removed to yield the target compound.
Industrial Production Methods:
While industrial-scale production methods may vary, the principles remain consistent. Large-scale synthesis typically involves efficient and cost-effective processes to achieve high yields.
Chemical Reactions Analysis
5-(((Benzyloxy)carbonyl)amino)pyrimidine-2-carboxylic acid: can undergo various reactions:
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation/Reduction: The compound may undergo oxidation or reduction reactions.
Common reagents and conditions depend on the specific reaction type. Major products include derivatives with modified functional groups.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Biochemistry: It may serve as a building block for peptide synthesis.
Chemical Biology: Scientists use it as a probe or precursor in biological studies.
Mechanism of Action
The exact mechanism of action for 5-(((Benzyloxy)carbonyl)amino)pyrimidine-2-carboxylic acid depends on its specific context. It may interact with molecular targets or participate in metabolic pathways.
Comparison with Similar Compounds
and (5-{[(Benzyloxy)carbonyl]amino}-6-oxo-2-phenyl-1(6H)-pyrimidinyl)acetic acid . These compounds share structural similarities but have distinct functional groups.
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C13H11N3O4 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
5-(phenylmethoxycarbonylamino)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C13H11N3O4/c17-12(18)11-14-6-10(7-15-11)16-13(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,19)(H,17,18) |
InChI Key |
ATMKAIWOCRLTLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=C(N=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




